molecular formula C20H21ClN2O3 B11039755 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B11039755
M. Wt: 372.8 g/mol
InChI Key: WFJUNYPFRHGOMG-UHFFFAOYSA-N
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Description

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a benzyl group, and a substituted acetamide moiety, making it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine derivative.

    Oxidation: The morpholine derivative is then oxidized to introduce the oxo group at the 2-position.

    Acetamide Formation: The final step involves the reaction of the oxidized morpholine derivative with 3-chloro-4-methylphenylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more complex oxo derivatives.

    Reduction: Reduction reactions can target the oxo group or the acetamide moiety, leading to the formation of alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving morpholine derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of both the benzyl and chloro groups, along with the oxomorpholine ring, may enhance its reactivity and potential pharmacological activity.

This compound’s unique structure makes it a valuable subject for further research and development in various scientific disciplines.

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C20H21ClN2O3/c1-14-7-8-16(11-17(14)21)22-19(24)12-18-20(25)26-10-9-23(18)13-15-5-3-2-4-6-15/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,24)

InChI Key

WFJUNYPFRHGOMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3)Cl

Origin of Product

United States

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